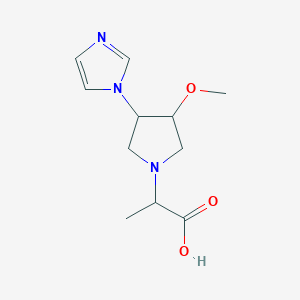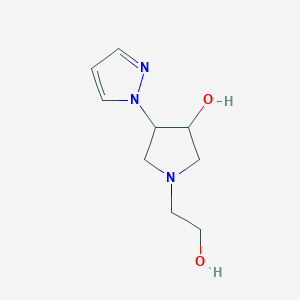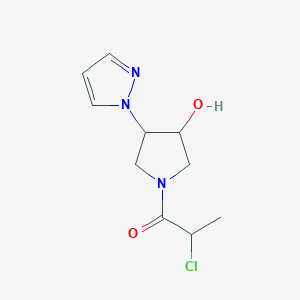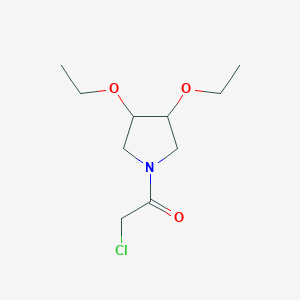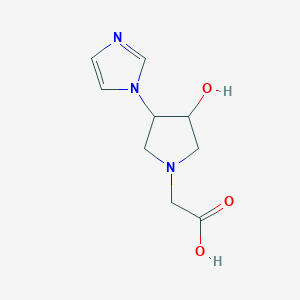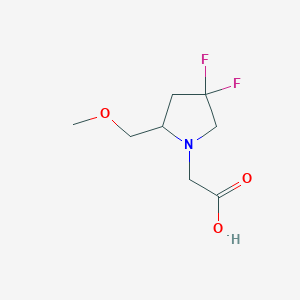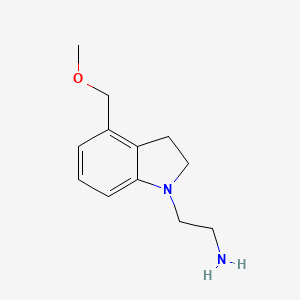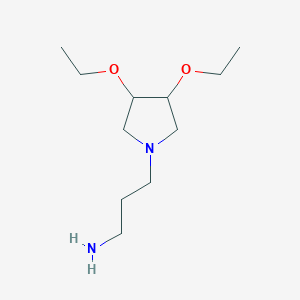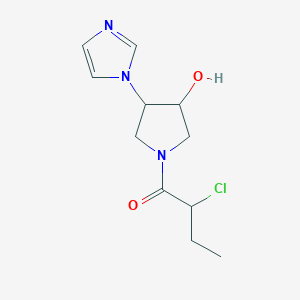
4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
Übersicht
Beschreibung
4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine (4-FMP) is a heterocyclic compound that is used in various scientific research applications, such as in organic synthesis, drug discovery, and as an intermediate in the manufacture of pharmaceuticals. 4-FMP is an important building block for the synthesis of organic compounds and its unique properties make it an ideal choice for various research applications. In
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry to create biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space due to sp³-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes it a valuable scaffold for developing new drugs with selective target activity.
Antibacterial Agents
Research has shown that the substitution on the pyrrolidine ring can significantly influence antibacterial activity. For instance, varying the N’-substituents on the pyrrolidine ring can lead to different levels of antibacterial efficacy, which is crucial for designing new antibiotics .
Fluorinated Pyridines in Radiobiology
Fluorinated pyridines, such as 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine , are used in the synthesis of F¹⁸-substituted pyridines for local radiotherapy of cancer. These compounds are of special interest as potential imaging agents for various biological applications due to their unique physical and chemical properties .
Agricultural Chemistry
The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products. Fluorinated pyridines have been shown to improve physical, biological, and environmental properties of these products, making them an area of interest in agricultural chemistry .
Enantioselective Synthesis
The stereogenicity of carbons in the pyrrolidine ring is significant for enantioselective synthesis. Different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles of drug candidates due to varying binding modes to enantioselective proteins .
Structural Diversity in Chemical Synthesis
The non-planarity of the pyrrolidine ring allows for a greater chance of generating structural diversity in chemical synthesis. This is particularly useful for creating novel compounds with potential therapeutic applications, as it enables chemists to explore a wider range of molecular configurations .
Eigenschaften
IUPAC Name |
4-[4-(fluoromethyl)pyrrolidin-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-5-9-6-13-7-10(9)8-1-3-12-4-2-8/h1-4,9-10,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBJWEKDDFZOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=NC=C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



